Cas no 1053189-53-9 ((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate)
![(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate structure](https://it.kuujia.com/scimg/cas/1053189-53-9x500.png)
1053189-53-9 structure
Nome del prodotto:(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate
- 1alpha,6alpha,7beta-triacetoxy-5alpha,14beta-dihydroxycassa-11,13(15)-diene-16,12-lactone
- 5alpha,14beta-dihydroxy-1alpha,6alpha,7beta-triacetoxy-11,13(15)-cassadien-16,12-olide
- [ "" ]
- Neocaesalpin O
- F92795
- AKOS040762782
- [(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate
- CHEMBL2386711
- 1053189-53-9
- ((1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho(2,1-f)(1)benzofuran-1-yl) acetate
-
- Inchi: 1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1
- Chiave InChI: XKLBSFHFNUCCKY-UXYMEOMDSA-N
- Sorrisi: O[C@@]12[C@H]([C@@H]([C@H]3[C@@](C)(C4=CC(=O)OC4=C[C@@H]3[C@@]1(C)[C@H](CCC2(C)C)OC(C)=O)O)OC(C)=O)OC(C)=O
Proprietà calcolate
- Massa esatta: 506.21500
- Massa monoisotopica: 506.21519728g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 36
- Conta legami ruotabili: 6
- Complessità: 1090
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 146Ų
- XLogP3: 0.9
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 645.2±55.0 °C at 760 mmHg
- Punto di infiammabilità: 211.6±25.0 °C
- Solubilità: Leggermente solubile (1,1 g/l) (25°C),
- PSA: 145.66000
- LogP: 1.71660
- Pressione di vapore: 0.0±4.4 mmHg at 25°C
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24630-5 mg |
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate |
1053189-53-9 | 5mg |
¥5600.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5601-5 mg |
Neocaesalpin O |
1053189-53-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5601-5 mg |
Neocaesalpin O |
1053189-53-9 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
A2B Chem LLC | AE23523-5mg |
Neocaesalpin O |
1053189-53-9 | 98.0% | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | TN5601-1 mL * 10 mM (in DMSO) |
Neocaesalpin O |
1053189-53-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
TargetMol Chemicals | TN5601-1 ml * 10 mm |
Neocaesalpin O |
1053189-53-9 | 1 ml * 10 mm |
¥ 6010 | 2024-07-19 | ||
TargetMol Chemicals | TN5601-5mg |
Neocaesalpin O |
1053189-53-9 | 5mg |
¥ 3940 | 2024-07-19 |
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Letteratura correlata
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
1053189-53-9 ((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate) Prodotti correlati
- 36131-47-2(5-formyl-4-nitro-1H-Pyrrole-2-carboxylic acid ethyl ester)
- 2098069-98-6(2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine)
- 343372-79-2(N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}benzenesulfonamide)
- 106614-15-7(propan-2-yl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate)
- 2229273-45-2(N-methyl-1-(4-methylcyclohexyl)cyclopropan-1-amine)
- 2126178-16-1(4-(dimethylamino)-3-formylbenzoic acid hydrochloride)
- 1022-31-7(N'-Formylkynurenine)
- 2580099-66-5(rac-tert-butyl (1R,5S,6S)-6-hydroxy-7,7-dimethyl-2-azabicyclo3.2.0heptane-2-carboxylate)
- 1803687-87-7(2-Bromo-4-chloro-5-(difluoromethyl)-3-iodopyridine)
- 2034245-66-2(3,5-dimethyl-N-(5-methyl-1,2-oxazol-4-yl)methyl-1,2-oxazole-4-sulfonamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
